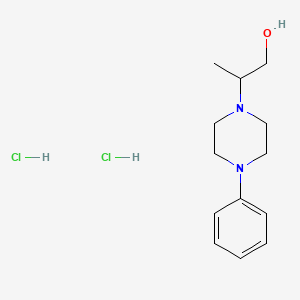

2-(4-Phenylpiperazin-1-yl)propan-1-ol dihydrochloride

Description

Properties

IUPAC Name |

2-(4-phenylpiperazin-1-yl)propan-1-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.2ClH/c1-12(11-16)14-7-9-15(10-8-14)13-5-3-2-4-6-13;;/h2-6,12,16H,7-11H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFZNIFBYHWKPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N1CCN(CC1)C2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-Phenylpiperazin-1-yl)propan-1-ol dihydrochloride typically involves the reaction of 4-phenylpiperazine with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form through treatment with hydrochloric acid .

Chemical Reactions Analysis

2-(4-Phenylpiperazin-1-yl)propan-1-ol dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the phenylpiperazine moiety can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

2-(4-Phenylpiperazin-1-yl)propan-1-ol dihydrochloride has several scientific research applications:

Medicinal Chemistry: It is used in the development of new therapeutic agents, particularly as a scaffold for designing drugs targeting neurological disorders.

Drug Discovery:

Chemical Biology: It is utilized in studying the interactions between small molecules and biological targets, aiding in the understanding of biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-(4-Phenylpiperazin-1-yl)propan-1-ol dihydrochloride involves its interaction with specific molecular targets in the body. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity. This interaction can lead to various pharmacological effects, including changes in mood, cognition, and behavior .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The phenyl group in the target compound may enhance aromatic interactions in receptor binding compared to bromophenyl (bulkier) or benzyl (flexible) groups .

- Backbone Modifications: Propanol (target) vs. propanoic acid () alters polarity and hydrogen-bonding capacity.

- Salt Forms: Dihydrochloride salts (target, ) improve aqueous solubility versus monohydrochloride () .

Pharmacological Implications

Biological Activity

2-(4-Phenylpiperazin-1-yl)propan-1-ol dihydrochloride (CAS Number: 2034511-64-1) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H22Cl2N2O

- Molecular Weight : 293.23 g/mol

- Structure : The compound features a piperazine ring which is known for its diverse biological activities.

Anticonvulsant Activity

Research has indicated that derivatives of 4-phenylpiperazine, including this compound, exhibit anticonvulsant properties. A study synthesized several N-phenyl derivatives and evaluated their efficacy in animal models using maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The results showed that compounds with the phenylpiperazine moiety demonstrated significant anticonvulsant activity, particularly in the MES test, indicating their potential as antiepileptic agents .

Table 1: Anticonvulsant Activity of Phenylpiperazine Derivatives

| Compound | Dose (mg/kg) | MES Protection | Time of Observation |

|---|---|---|---|

| Compound 19 | 100 | Yes | 4 h |

| Compound 20 | 300 | Yes | 0.5 h |

| Compound 24 | 100 | Yes | 0.5 h |

The study highlighted that the introduction of lipophilic characteristics into these compounds enhanced their ability to penetrate the central nervous system (CNS), which is crucial for effective anticonvulsant action .

The anticonvulsant mechanism of action is believed to involve modulation of neuronal voltage-sensitive sodium channels. Specifically, certain derivatives demonstrated moderate binding affinity to these channels, which play a key role in the propagation of electrical signals in neurons .

Fragment-Based Screening

A significant study utilized fragment-based screening to identify small molecule interactions with various protein targets. Compound 22 from this study exhibited selective inhibition of PTGR2, showcasing how modifications in the piperazine structure can lead to varied biological activities .

Structure-Activity Relationship (SAR)

Further investigations into SAR have revealed that modifications in the phenylpiperazine structure can significantly impact biological activity. For instance, substituting different functional groups can enhance or diminish anticonvulsant effects, suggesting a tailored approach for drug design based on desired therapeutic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.